molecular formula C21H19N3O B5256390 1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea

1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea

Cat. No.: B5256390
M. Wt: 329.4 g/mol
InChI Key: LXBZSJRDWOROLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea is a synthetic compound that features both an indole and a naphthalene moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The naphthalene moiety adds to the compound’s structural complexity and potential for diverse chemical reactivity.

Future Directions

The synthesis and study of indole derivatives is a topic of ongoing research due to their diverse pharmacological properties . Future research may focus on synthesizing new derivatives and studying their properties and potential applications.

Preparation Methods

The synthesis of 1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea typically involves the coupling of an indole derivative with a naphthalene derivative under specific reaction conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

Properties

IUPAC Name

1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(24-20-11-5-8-15-6-1-3-9-18(15)20)22-13-12-17-14-16-7-2-4-10-19(16)23-17/h1-11,14,23H,12-13H2,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBZSJRDWOROLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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